molecular formula C12H22N2O B13206514 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one

Cat. No.: B13206514
M. Wt: 210.32 g/mol
InChI Key: NSYJKXNQBOCUKT-UHFFFAOYSA-N
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Description

1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a spirocyclic framework, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one typically involves the formation of the spirocyclic core followed by functionalization of the side chains. One common method involves the cyclization of a suitable diamine precursor with a ketone under acidic conditions. The reaction is often carried out in solvents such as dichloromethane or ethanol, with catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This inhibition can occur through covalent binding to amino acid residues or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific enzyme or receptor targeted by the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one stands out due to its specific spirocyclic configuration, which imparts unique steric and electronic properties. These properties make it a versatile scaffold for drug design and other applications, offering advantages in terms of stability and reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-(2,8-diazaspiro[3.5]nonan-2-yl)-3-methylbutan-1-one

InChI

InChI=1S/C12H22N2O/c1-10(2)6-11(15)14-8-12(9-14)4-3-5-13-7-12/h10,13H,3-9H2,1-2H3

InChI Key

NSYJKXNQBOCUKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CC2(C1)CCCNC2

Origin of Product

United States

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